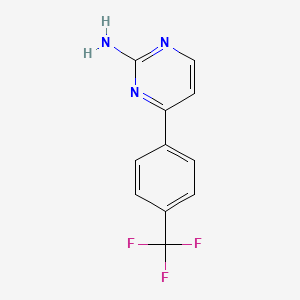

4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC13385738

Molecular Formula: C11H8F3N3

Molecular Weight: 239.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8F3N3 |

|---|---|

| Molecular Weight | 239.20 g/mol |

| IUPAC Name | 4-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine |

| Standard InChI | InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) |

| Standard InChI Key | OLQCITONQLPHLF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 916792-24-0) belongs to the pyrimidine class of heterocyclic compounds. Its structure features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, an amino group at position 2, and a 4-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.20 g/mol |

| CAS Number | 916792-24-0 |

| Synonyms | 2-Amino-4-(4-trifluoromethylphenyl)pyrimidine |

The compound’s planar structure and hydrogen-bonding capacity (PSA: 51.80 Ų) make it suitable for interactions with biological targets, though its exact physicochemical properties, such as melting and boiling points, remain underreported in the literature .

Synthesis and Manufacturing Processes

The synthesis of 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves condensation reactions between pyrimidine precursors and substituted anilines. A patent by WO2010018895A1 outlines a general method for preparing N-phenyl-2-pyrimidine-amine derivatives, which can be adapted for this compound .

Representative Synthetic Route:

-

Condensation Reaction:

-

Reactants: A pyrimidine ester (e.g., ethyl 4-chloropyrimidine-2-carboxylate) and 4-(trifluoromethyl)aniline.

-

Catalyst: A strong base (e.g., potassium tert-butoxide or sodium tert-butoxide).

-

Solvent: Tetrahydrofuran (THF) at low temperatures (-20°C to 5°C).

-

Mechanism: Base-mediated nucleophilic aromatic substitution, where the aniline attacks the electron-deficient pyrimidine ring .

-

-

Purification:

-

The crude product is extracted with organic solvents (e.g., ethyl acetate) and purified via recrystallization or column chromatography.

-

This method achieves yields of 70–90% with high purity, avoiding hazardous reagents and multi-step processes .

| Property | Estimated Value |

|---|---|

| Density | ~1.35 g/cm³ (similar to ) |

| LogP (Partition Coeff.) | 3.33 |

| Vapor Pressure | 0.005 mmHg at 25°C |

| Solubility | Low in water; soluble in THF, DMSO |

The trifluoromethyl group enhances lipid solubility, as reflected in its LogP value, which suggests moderate permeability across biological membranes .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group improves metabolic stability and binding affinity .

Material Science

Fluorinated pyrimidines are explored in organic electronics for their electron-deficient aromatic systems, which enhance charge transport in semiconductors .

Future Perspectives

Future studies should prioritize:

-

Biological Profiling: Screening against cancer cell lines and microbial strains.

-

Process Optimization: Developing greener synthesis routes using flow chemistry or biocatalysts.

-

Structure-Activity Relationships: Modifying substituents to enhance potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume